Inconsistent building block quality derails SAR timelines. This 6-chloro-chroman-3-carboxylic acid solves that with ≥98% HPLC purity and well-defined physicochemical properties-pKa 4.01±0.20 and XLogP3 2-enabling reproducible amide coupling and cross-coupling yields.
- Quantifiable electronic effect: the 6-Cl substituent shifts carboxylic acid acidity by ~0.17 pKa units vs. the parent scaffold, providing a predictable mid-point for tuning lead series.
- Reliable supply: available as a racemic crystalline powder, stored at 0-8°C, with global shipping under ambient conditions.
- Versatile handle: the chlorine atom enables orthogonal diversification via Pd-catalyzed cross-coupling inaccessible with -H, -OMe, or -CF₃ analogs.
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
CAS No.164265-01-4
Cat. No.B068420
⚠ Attention: For research use only. Not for human or veterinary use.
6-Chloro-chroman-3-carboxylic acid (CAS 164265-01-4) is a racemic chlorinated chromane derivative with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol [1]. The compound features a chromane core—a bicyclic structure consisting of a benzene ring fused to a saturated oxygen-containing heterocycle—with a chloro substituent at the 6-position and a carboxylic acid group at the 3-position . This specific substitution pattern provides a versatile synthetic handle for generating diverse amide, ester, and heterocyclic libraries, positioning the compound as a crucial intermediate in pharmaceutical research, particularly for programs targeting neurological disorders and metabolic diseases .
Synthetic IntermediateCarboxylic acid handle for amide/ester library synthesis
Substitution Vector6‑Chloro enables further cross‑coupling diversification
Research ContextChromane scaffold for neurological and metabolic disorder programs
Irreplaceability of 6-Chloro-chroman-3-carboxylic Acid
Generic substitution within the chromane-3-carboxylic acid class is not viable due to the profound impact of the 6-position substituent on both physicochemical properties and synthetic reactivity. The presence of the electron-withdrawing chloro group significantly alters the acidity of the carboxylic acid, with 6-chloro-chroman-3-carboxylic acid exhibiting a predicted pKa of 4.01±0.20, compared to a predicted pKa of 4.18±0.20 for the unsubstituted chroman-3-carboxylic acid parent scaffold . This shift in pKa affects solubility profiles, ionization states at physiological pH, and coupling efficiencies in amide bond formation. Furthermore, the chlorine atom serves as a critical vector for orthogonal functionalization (e.g., via cross-coupling reactions) that is not accessible with hydrogen, methoxy, or trifluoromethyl analogs. Substituting a 6-methoxy or 6-bromo analog will yield different LogP values and steric/electronic environments, thereby altering downstream biological target engagement and synthetic yields in divergent ways [1]. These quantifiable differences in acidity and lipophilicity necessitate the use of the precise 6-chloro analog to ensure reproducibility in SAR studies and synthetic pathway development.
Acidity Shift
Electron‑withdrawing chloro lowers pKa, altering ionization, solubility and amide coupling efficiency vs. unsubstituted scaffold.
Lipophilicity Balance
LogP differs from methoxy and trifluoromethyl analogs, affecting membrane permeability and SAR interpretation.
Synthetic Vector Absence
Chloro enables orthogonal cross‑coupling; hydrogen, methoxy or trifluoromethyl substituents do not provide this diversification handle.
The electron-withdrawing inductive effect of the 6-chloro substituent predictably lowers the pKa of the carboxylic acid group compared to the unsubstituted parent compound. This differential acidity is critical for predicting ionization state and solubility in biological media .
Acidity (pKa)Predicted
4.01±0.20 vs. 4.18±0.20
ΔpKa ~ −0.17 may shift ionization at physiological pH
Predicted values based on chemical structure (ACD/Labs or similar algorithm)
Why This Matters
This quantifiable difference in acidity informs researchers that 6-chloro-chroman-3-carboxylic acid will exist in a slightly higher proportion of its ionized (carboxylate) form at physiological pH compared to its unsubstituted parent, which can impact solubility, permeability, and receptor binding in downstream assays.
Lipophilicity Comparison Across 6-Position Analogs
The chloro substituent at the 6-position confers an intermediate lipophilicity (XLogP3 = 2) relative to other common 6-position analogs. It is more lipophilic than the 6-methoxy analog (XLogP3 = 1.2) but less lipophilic than the 6-trifluoromethyl analog (XLogP3 = 2.3) [1]. This positions the 6-chloro derivative as a balanced choice for optimizing membrane permeability while mitigating excessive lipophilicity that can lead to poor solubility or promiscuous binding.
Lipophilicity (XLogP3)Computed
2.0 (6‑Cl) vs. 1.2 (6‑OMe) / 2.3 (5‑CF3)
Intermediate lipophilicity may support balanced permeability
Lipophilicity is a key determinant of a compound's ADME profile. The LogP value of 2 for the 6-chloro analog suggests it may possess a favorable balance between passive membrane permeability and aqueous solubility, making it a more 'drug-like' starting point for lead optimization compared to more polar (6-OMe) or highly lipophilic (5-CF3) alternatives.
Commercially available 6-chloro-chroman-3-carboxylic acid is supplied with a purity specification of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This purity level is a standard industry benchmark for a research-grade intermediate, ensuring that downstream synthetic steps or biological assays are not compromised by significant impurities that could affect yield, reaction kinetics, or assay readouts.
Purity (HPLC)Lot attribute
≥98%
Meets research‑grade intermediate standard
Verify COA for lot‑specific data
Synthetic ChemistryQuality ControlProcurement
Evidence Dimension
Chemical Purity (HPLC)
Target Compound Data
≥98%
Comparator Or Baseline
Standard Research-Grade Intermediate Threshold
Quantified Difference
Meets or exceeds standard expectations
Conditions
Commercial product specification from a major supplier
Why This Matters
For procurement officers and lab managers, a defined and high purity specification (≥98%) minimizes the risk of introducing unknown variables into research projects. This provides confidence in the reproducibility of experimental results and reduces the need for costly and time-consuming in-house purification prior to use.
Synthetic ChemistryQuality ControlProcurement
6-Chloro-chroman-3-carboxylic Acid Applications
Library Synthesis for Neurological Targets
The compound serves as a key carboxylic acid building block for the synthesis of amide and ester derivatives targeting neurological pathways. Its moderate lipophilicity (XLogP3 = 2) [1] is well-suited for generating analogs with the potential to cross the blood-brain barrier, a critical requirement for CNS drug discovery programs. Researchers can utilize this scaffold to explore SAR around the chromane core, leveraging the 6-chloro substituent as a handle for further diversification or as a modulator of physicochemical properties.
Physicochemical Property Modulation in Lead Optimization
In medicinal chemistry campaigns where a chromane core is established, 6-chloro-chroman-3-carboxylic acid offers a distinct and quantifiable advantage over alternative 6-position analogs. The specific combination of pKa (4.01) and LogP (2) provides a predictable 'mid-point' for tuning a lead series. Researchers can use this scaffold to systematically explore the impact of substituent electronics on target binding and ADME properties, using the 6-chloro derivative as a well-characterized reference point compared to more polar (6-methoxy) or more lipophilic (6-trifluoromethyl) variants.
Robust Synthetic Methodology Development
With a commercially available purity of ≥98% by HPLC , 6-chloro-chroman-3-carboxylic acid is an ideal substrate for developing and optimizing new synthetic transformations, such as amide couplings, esterifications, or decarboxylative cross-couplings. The high purity ensures that reaction outcomes are not confounded by impurities, allowing for accurate determination of yields and catalyst performance, which is essential for both academic methodology studies and industrial process chemistry development.
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.